molecular formula C10H13ClN2O B1377260 5-Amino-3,3-dimethyl-1,3-dihydro-2H-indol-2-one hydrochloride CAS No. 1401425-29-3

5-Amino-3,3-dimethyl-1,3-dihydro-2H-indol-2-one hydrochloride

Cat. No.: B1377260
CAS No.: 1401425-29-3
M. Wt: 212.67 g/mol
InChI Key: SGQTUAMOCGLCMW-UHFFFAOYSA-N
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Description

5-Amino-3,3-dimethyl-1,3-dihydro-2H-indol-2-one hydrochloride is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3,3-dimethyl-1,3-dihydro-2H-indol-2-one hydrochloride typically involves the reaction of 2-indolone with nitric acid in the presence of sulfuric acid to form 5-nitroindolone. This intermediate is then reduced using palladium on carbon (Pd/C) in the presence of hydrogen to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same chemical reactions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3,3-dimethyl-1,3-dihydro-2H-indol-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas are typically used.

    Substitution: Reagents such as halogens and sulfonyl chlorides are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

5-Amino-3,3-dimethyl-1,3-dihydro-2H-indol-2-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-3,3-dimethyl-1,3-dihydro-2H-indol-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Oxindole: An oxidation product of indole with similar chemical properties.

    Indole-2-carboxylic acid: Another indole derivative with different functional groups.

Uniqueness

5-Amino-3,3-dimethyl-1,3-dihydro-2H-indol-2-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino group at the 5-position and the dimethyl groups at the 3-position differentiate it from other indole derivatives, making it a valuable compound for various applications .

Properties

IUPAC Name

5-amino-3,3-dimethyl-1H-indol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c1-10(2)7-5-6(11)3-4-8(7)12-9(10)13;/h3-5H,11H2,1-2H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQTUAMOCGLCMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)N)NC1=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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